molecular formula C11H21N3O4S B12364897 (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate

(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate

Cat. No.: B12364897
M. Wt: 291.37 g/mol
InChI Key: KCAURZCKAUWSJP-UHFFFAOYSA-N
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Description

(1E)-N-(4-aza-1-azoniabicyclo[222]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate is a complex organic compound with a unique structure that includes a bicyclic azoniabicyclo octane ring, a sulfonyl group, and a methanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate typically involves multiple steps. The starting materials include 4-aza-1-azoniabicyclo[2.2.2]octane, sulfonyl chloride, and 2-methylpropan-2-ol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The key steps include:

    Formation of the sulfonyl intermediate: The reaction of 4-aza-1-azoniabicyclo[2.2.2]octane with sulfonyl chloride in the presence of a base such as triethylamine.

    Methanimidate formation: The intermediate is then reacted with 2-methylpropan-2-ol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate has various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl derivatives: Compounds with similar sulfonyl groups.

    Azoniabicyclo compounds: Compounds with similar bicyclic structures.

    Methanimidate derivatives: Compounds with similar methanimidate moieties.

Uniqueness

What sets (1E)-N-(4-aza-1-azoniabicyclo[222]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate apart is its combination of these functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H21N3O4S

Molecular Weight

291.37 g/mol

IUPAC Name

(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate

InChI

InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14/h4-9H2,1-3H3

InChI Key

KCAURZCKAUWSJP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)O/C(=N/S(=O)(=O)[N+]12CCN(CC1)CC2)/[O-]

Canonical SMILES

CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-]

Origin of Product

United States

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